BENGHE Foundational & Exploratory

Check Availability & Pricing

Gepotidacin: A Technical Guide to the First-in-
Class Triazaacenaphthylene Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Gepotidacin mesylate

Cat. No.: B10859644

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Gepotidacin (formerly GSK2140944) marks a significant advancement in the fight against
antimicrobial resistance. As the first oral antibiotic for uncomplicated urinary tract infections
(uUTIs) to be approved in over two decades, its novel chemical structure and unique
mechanism of action offer a critical new option for treating infections caused by resistant
bacterial pathogens. This technical guide provides a comprehensive overview of gepotidacin's
chemical structure, physicochemical properties, and its pharmacological profile, supported by
experimental data and methodologies.

Chemical Identity and Physicochemical Properties

Gepotidacin is a synthetic organic compound belonging to the triazaacenaphthylene class. Its
chemical identity and key properties are summarized below.

Chemical Structure and Identifiers

The molecular structure of gepotidacin features a core triazaacenaphthylene moiety linked to a
piperidinyl-methylamino-pyranopyridine side chain. This structure is distinct from existing
antibiotic classes, including fluoroquinolones.[1][2]
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Identifier Value Reference
(2R)-2-({4-[(3,4-Dihydro-2H-
pyrano[2,3-c]pyridin-6-
ylmethyl)amino]-1-

IUPAC Name piperidinyl}methyl)-1,2-dihydro-  [3]

3H,8H-2a,5,8a-
triazaacenaphthylene-3,8-

dione

Alternate Name

(3R)-3-([4-((2H,3H,4H-
pyrano[2,3-c]pyridin-6-
ylmethyl)amino)piperidin-1-
yllmethyl)-1,4,7-
triazatricyclo[6.3.1.0"(4,12)]do
deca-6,8(12),9-triene-5,11-
dione

[4]1(5]

CAS Number

1075236-89-3

[3]

Molecular Formula

C24H28N603

[3][6]

Molecular Weight

448.527 g-mol~1

[3]

SMILES

clcc(=0)n2c3clncc(=0)n3--
INVALID-LINK--
CN4CCC(CC4)NCc5ccbe(cnb)
OCCC6

[3]

InChl

INChl=1S/C24H28N603/c31-
22-4-3-20-24-29(22)15-
19(30(24)23(32)13-27-20)14-
28-7-5-17(6-8-28)25-11-18-10-
16-2-1-9-33-21(16)12-26-
18/h3-4,10,12-13,17,19,25H,1-
2,5-9,11,14-15H2/t19-/m1/s1

[3]

InChlKey
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Physicochemical Properties

Gepotidacin's activity and disposition are influenced by its physicochemical characteristics. The
presence of two key amino functions results in pH-dependent ionization and distribution
properties.[4][5]

Property Value Conditions Reference

pKax (amino function

8.83 (calculated) - [41[5]

A)
pKaz (amino function
B) 6.20 (calculated) - [415]
logD -0.73 (calculated) pH 8 [4115]
logD -1.72 (calculated) pH 7 [4][5]
logD -4.23 (calculated) pH 5 [415]
Hydrogen Bond

ydrog 4 ) 2]
Acceptors
Hydrogen Bond

ydrog 1 ) 2]
Donors
Rotatable Bonds 5 - [2]
Topological Polar

poiog 94.28 A2 - [2]

Surface Area

Pharmacology and Mechanism of Action

Gepotidacin is a bactericidal antibiotic that inhibits bacterial DNA replication through a novel
mechanism targeting two essential type Il topoisomerase enzymes.[7][8]

Mechanism of Action

Gepotidacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase
IV.[9] Its mechanism is distinct from that of fluoroquinolones, which also target these enzymes.
[1][9] Gepotidacin binds to a novel site on the enzyme-DNA complex, specifically interacting
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with the GyrA subunit of DNA gyrase and the ParC subunit of topoisomerase IV.[3][10] This
binding stabilizes the pre-cleavage state of the complex, preventing DNA strand passage and
resealing, which ultimately leads to the accumulation of single-stranded breaks in the bacterial
chromosome, cessation of DNA replication, and cell death.[2][5][9] This dual-targeting action is
well-balanced, meaning it inhibits both enzymes at similar concentrations, which is believed to
lower the propensity for the development of target-mediated resistance.[1][5]
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Gepotidacin's dual-inhibition of DNA gyrase and topoisomerase V.
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Pharmacokinetics

Gepotidacin is administered orally and is rapidly absorbed. Its pharmacokinetic profile has
been characterized in healthy volunteers and in patients with uncomplicated urinary tract
infections.[3][11]
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BENCHE

Population/Condition

Parameter Value Reference
S
Time to Peak (Tmax) ~1.5-2.0 hours Adults with uUTI [31[11]
] Adults with uUTI,
Max Concentration
4.2 mcg/mL 1500 mg dose g12h [3]

(Cmax)

(steady state)

Adults with uUTI,

AUC (0-12h) 22.8 mcg-h/mL 1500 mg dose gl2h [3]
(steady state)
Absolute
R ~45% - 3]
Bioavailability
Plasma Protein
o 25-41% - [3]
Binding
Volume of Distribution
1729L Steady state [3]
(Vss)
Elimination Half-life )
~9.3 hours Terminal [3]
(t2/2)
Total Clearance 33.4 L/hour - [3]

Minor metabolite M4

Metabolism Primarily via CYP3A4 [3]
(~11%)
) ~52% Fecal (~30%
Excretion - [3]
unchanged)
) ~31% Urinary (~20%
Excretion - [3]
unchanged)
) Reaches steady state
Accumulation ~40% [3]
by Day 3
Pharmacodynamics
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The efficacy of gepotidacin is best predicted by the ratio of the free-drug area under the

concentration-time curve to the minimum inhibitory concentration (FAUC/MIC).[10][12] This

PK/PD index has been established through in vitro and in vivo infection models.

Median
PK/PD Index Organism Endpoint fAUC/MIC Reference
Target
] Net Bacterial
fAUC/MIC E. coli ) 33.9 [12][13]
Stasis
) 1-logio CFU
fAUC/MIC E. coli _ 43.7 [12][13]
Reduction
) 2-logio CFU
fAUC/MIC E. coli _ 60.7 [12][13]
Reduction
) 1-logio CFU
E. coli & K. o
fAUC/MIC ) Reduction (in 13 [14]
pneumoniae )
Vivo)
) Suppression of
fAUC/MIC E. coli _ >275 [13]
Resistance
S. aureus & S. Best describes
fAUC/MIC - [10]

pneumoniae

efficacy

Experimental Protocols and Methodologies

The characterization of gepotidacin's properties relies on a range of established and

specialized experimental models. The core methodologies for key assays are outlined below.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory activity of gepotidacin against purified bacterial DNA

gyrase and topoisomerase |V.

Methodology: DNA Supercoiling (Gyrase) and Decatenation (Topoisomerase 1V) Assays[5][10]

[13]
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e Reaction Mixture Preparation: Assays are conducted in a buffered solution (e.g., Tris-HCI or
HEPES) containing purified enzyme (gyrase or topoisomerase IV at low nM concentrations),
a DNA substrate, ATP (1-1.5 mM), and necessary cofactors (e.g., MgClz). For supercoiling,
relaxed plasmid DNA (e.g., pPBR322) is used as the substrate. For decatenation, catenated
kinetoplast DNA (kDNA) is used.

o Compound Incubation: Reactions are initiated in the presence of varying concentrations of
gepotidacin.

¢ Incubation: Mixtures are incubated at 37°C for a defined period (e.g., 20-60 minutes)
sufficient for the enzyme to catalyze the reaction in the absence of an inhibitor.

» Reaction Termination: The reaction is stopped by adding a solution containing a detergent
(e.g., SDS) and a chelating agent (e.g., EDTA).

e Analysis: The topological state of the DNA products is analyzed by agarose gel
electrophoresis. The gel is stained with an intercalating dye (e.g., ethidium bromide).

e Quantification: DNA bands are visualized under UV light and quantified using a densitometer.
The concentration of gepotidacin required to inhibit 50% of the enzyme's catalytic activity
(ICso) is calculated from the concentration-response curve.[1]

In Vivo Efficacy Models

Objective: To determine the PK/PD index associated with antibacterial efficacy and establish
the magnitude of exposure required for a therapeutic effect in a mammalian system.

Methodology: Neutropenic Murine Thigh Infection Model[3][4][9]

« Induction of Neutropenia: Mice (e.g., female ICR or CD-1 strains) are rendered neutropenic
by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg four days prior and 100
mg/kg one day prior to infection). This minimizes the host immune response, allowing for the
direct assessment of the antibiotic's activity.

« Infection: A standardized inoculum of the target bacteria (e.g., 106-107 CFU/mL of E. coli or
S. aureus) is injected into the thigh muscle of the mice.
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Treatment: At a set time post-infection (e.g., 2 hours), treatment with gepotidacin is initiated.
Various dosing regimens (different total doses and dosing intervals) are administered,
typically subcutaneously or orally.

Endpoint Measurement: After a fixed duration (e.g., 24 hours), mice are euthanized. The
thigh muscles are aseptically removed, homogenized, and serially diluted.

Quantification: The diluted homogenates are plated on agar to determine the number of
viable bacteria, expressed as colony-forming units (CFU) per gram of tissue.

PK/PD Analysis: The change in bacterial load (logio CFU/Q) from the start of therapy is
correlated with pharmacokinetic parameters (e.g., fAUC, fCmax) measured in parallel satellite
animal groups to determine the PK/PD index that best predicts efficacy (e.g., fAUC/MIC).
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In Vivo Model: Neutropenic Mouse Thigh
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Conceptual workflow for determining PK/PD targets using an in vivo model.
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In Vitro Pharmacokinetic/Pharmacodynamic Models

Objective: To characterize the time course of antibacterial activity and evaluate the potential for
resistance amplification under simulated human pharmacokinetic profiles.

Methodology: Hollow-Fiber Infection Model (HFIM)[11][15][16]

System Setup: The HFIM consists of a central reservoir connected to a cartridge containing
semi-permeable hollow fibers. The bacterial culture is inoculated into the extracapillary space
(peripheral compartment) of the cartridge.

Pharmacokinetic Simulation: Fresh culture medium is continuously pumped from the central
reservoir through the intracapillary space of the fibers. Gepotidacin is administered into the
central reservoir to simulate human free-drug plasma concentration-time profiles, including
specific doses and elimination half-lives. The drug diffuses across the fiber membrane into
the peripheral compartment, exposing the bacteria to dynamic drug concentrations.

Bacterial Inoculation: A high-density bacterial inoculum (e.g., 10 CFU/mL) is introduced into
the extracapillary space.

Sampling: Samples are collected from the peripheral compartment over an extended period
(e.g., 7-10 days).

Analysis: The total bacterial population is quantified by plating on drug-free agar. The
resistant subpopulation is quantified by plating on agar containing multiples of the baseline
MIC.

Endpoint Evaluation: The model allows for the determination of the fAUC/MIC ratio required
to prevent the amplification of resistant bacterial subpopulations.

Cellular Accumulation Assays

Objective: To quantify the uptake and efflux of gepotidacin in eukaryotic cells, providing insight

into its activity against intracellular pathogens.

Methodology: Accumulation in THP-1 Macrophages[14][17]
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Cell Culture: Human THP-1 monocytes are cultured and differentiated into macrophage-like
cells.

Accumulation Phase: Cells are incubated with radiolabeled ([**C]) gepotidacin at a clinically
relevant concentration (e.g., 1 mg/L) for various time points.

Sample Processing: At each time point, the incubation medium is removed, and cells are
washed to remove extracellular drug. The cells are then lysed.

Quantification: The amount of intracellular radiolabeled gepotidacin is measured using liquid
scintillation counting. The cell protein content is measured to normalize the data.

Efflux Phase: After an initial loading period (e.g., 30 minutes), the drug-containing medium is
replaced with drug-free medium. Samples are collected over time to measure the rate of
drug efflux.

Analysis: The intracellular concentration is calculated and often expressed as an
intracellular-to-extracellular concentration ratio. Kinetic parameters for influx (kin) and efflux
(Kout) are determined.[17]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10859644?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10859644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

